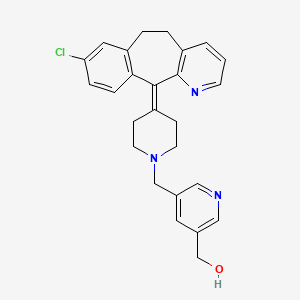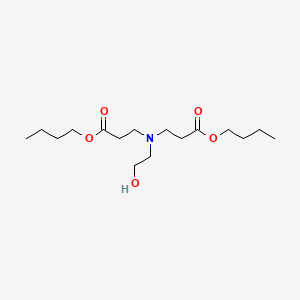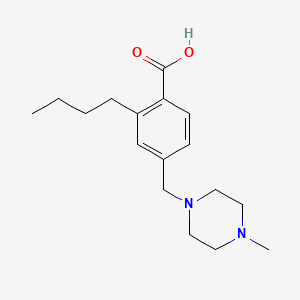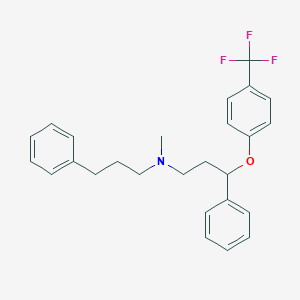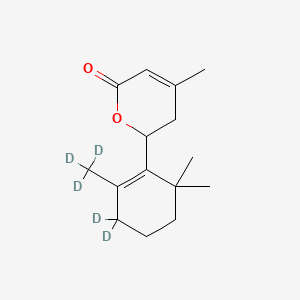
6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one is a synthetic organic compound characterized by its complex structure, which includes a cyclohexene ring, multiple methyl groups, and a dihydropyranone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving dienes and dienophiles under specific conditions.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the dihydropyranone moiety: This step may involve the use of lactonization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Use of chromatography, crystallization, or distillation to purify the final product.
化学反应分析
Types of Reactions
6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
6-(6,6-Dimethyl-2-cyclohex-1-en-1-yl)-4-methyl-5,6-dihydro-2H-pyran-2-one: Lacks the deuterium and methyl-d3 groups.
6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl)-4-methyl-5,6-dihydro-2H-pyran-2-one: Lacks the 3,3-D2 groups.
Uniqueness
The presence of deuterium and methyl-d3 groups in 6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one makes it unique, potentially affecting its chemical reactivity, stability, and biological activity.
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
239.36 g/mol |
IUPAC 名称 |
2-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H22O2/c1-10-8-12(17-13(16)9-10)14-11(2)6-5-7-15(14,3)4/h9,12H,5-8H2,1-4H3/i2D3,6D2 |
InChI 键 |
CRRNWIDSIFBFBB-QKLSXCJMSA-N |
手性 SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C2CC(=CC(=O)O2)C)(C)C)[2H] |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C2CC(=CC(=O)O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
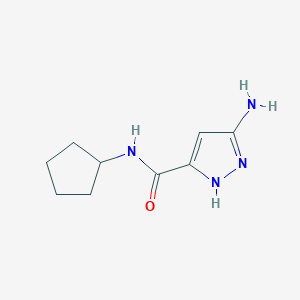
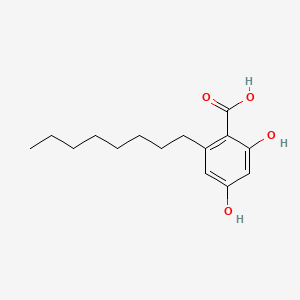
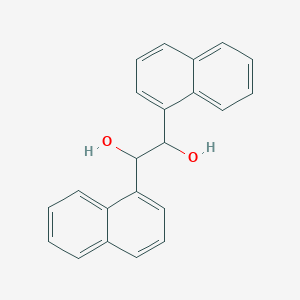
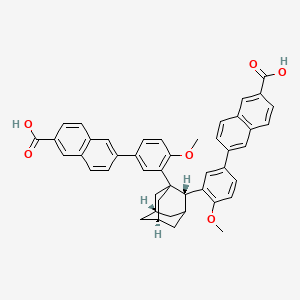
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
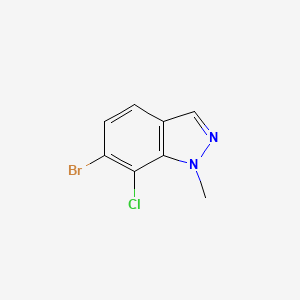
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
